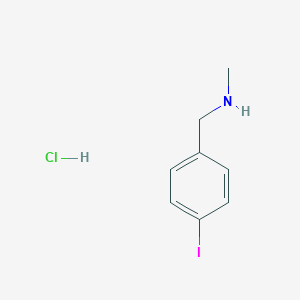

1-(4-Iodophenyl)-N-methylmethanamine;hydrochloride

Description

1-(4-Iodophenyl)-N-methylmethanamine hydrochloride is a halogenated arylalkylamine derivative characterized by an N-methylmethanamine backbone substituted with a 4-iodophenyl group. The iodine atom at the para position of the benzene ring confers unique electronic and steric properties, distinguishing it from other halogenated analogues. This compound is typically synthesized via nucleophilic displacement or coupling reactions, often yielding hydrochloride salts to enhance solubility and stability . Its structural features make it a candidate for pharmacological studies, particularly in targeting receptors influenced by halogen interactions.

Properties

IUPAC Name |

1-(4-iodophenyl)-N-methylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10IN.ClH/c1-10-6-7-2-4-8(9)5-3-7;/h2-5,10H,6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLSBEFJSAHIZPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)I.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2411267-07-5 | |

| Record name | [(4-iodophenyl)methyl](methyl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Iodophenyl)-N-methylmethanamine;hydrochloride typically involves the iodination of a phenyl ring followed by the introduction of a methylmethanamine group. One common method involves the reaction of 4-iodoaniline with formaldehyde and formic acid to yield the desired product. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for temperature, pressure, and catalyst concentration. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(4-Iodophenyl)-N-methylmethanamine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the iodophenyl group to a phenyl group.

Substitution: The iodophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

1-(4-Iodophenyl)-N-methylmethanamine;hydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

Industry: The compound is used in the production of advanced materials and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of 1-(4-Iodophenyl)-N-methylmethanamine;hydrochloride involves its interaction with specific molecular targets. The iodophenyl group can engage in halogen bonding, while the methylmethanamine moiety can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to specific physiological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Physicochemical Properties

The following table compares key structural and physicochemical attributes of 1-(4-Iodophenyl)-N-methylmethanamine hydrochloride with similar compounds:

Key Observations:

- Halogen Effects: Iodine’s larger atomic radius and polarizability enhance van der Waals interactions in receptor binding compared to smaller halogens like Cl or Br. Bromine analogues are often used as lighter halogen substitutes in structure-activity relationship (SAR) studies .

- Electron-Withdrawing vs. In contrast, methoxy (OCH₃) groups increase electron density, influencing pharmacokinetic properties like metabolic stability .

Antidepressant Activity

- Chlorinated Analogues: Compounds such as 1-(1,8-dichlorophenyl)-N-methylmethanamine HCl (from tetracyclic derivatives) reduced immobility times by 86.7% in murine forced swimming tests at 80 mg/kg, indicating potent antidepressant effects .

Enzyme Inhibition and Receptor Targeting

- Brominated Analogues: 1-(4-Bromophenyl)-N-methylmethanamine serves as a precursor in synthesizing DENV NS5 RdRp inhibitors, where halogen size influences steric hindrance in enzyme active sites .

- Nitro-Substituted Derivatives: Used in antitubercular agents, nitro groups enhance electrophilicity, improving interactions with bacterial enzymes .

Biological Activity

1-(4-Iodophenyl)-N-methylmethanamine;hydrochloride, also known as 4-Iodo-N-methylphenethylamine hydrochloride, is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the existing literature on its biological activity, including its mechanisms of action, effects on various biological systems, and potential therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C9H12ClIN2

- Molecular Weight : 292.56 g/mol

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. The compound is believed to act as a monoamine releasing agent, influencing the levels of neurotransmitters such as dopamine and norepinephrine in the brain. This mechanism is similar to other compounds in its class, which have been studied for their stimulant properties.

Biological Activity Overview

This compound has shown various biological activities in research studies:

- Stimulant Effects : The compound exhibits stimulant properties similar to amphetamines, leading to increased locomotor activity in animal models.

- Antidepressant Potential : Preliminary studies suggest that it may have antidepressant-like effects, potentially through the modulation of serotonin levels.

- Neuroprotective Effects : Some studies indicate potential neuroprotective properties, possibly due to its antioxidant capabilities.

In Vitro Studies

A study conducted on neuronal cell lines demonstrated that this compound could enhance cell viability under oxidative stress conditions. The compound was found to reduce reactive oxygen species (ROS) levels significantly.

In Vivo Studies

In animal models, administration of the compound resulted in increased locomotor activity and reduced depressive-like behavior in forced swim tests. These findings support its potential use in treating mood disorders.

| Study Type | Findings |

|---|---|

| In Vitro | Reduced ROS levels in neuronal cell lines |

| In Vivo | Increased locomotor activity; reduced depressive behavior |

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of related compounds has provided insights into the functional groups that enhance biological activity. The presence of the iodo group at the para position on the phenyl ring appears crucial for maintaining potency, likely due to its influence on receptor binding affinity.

Q & A

Q. What are the recommended synthetic routes for 1-(4-iodophenyl)-N-methylmethanamine hydrochloride, and how can reaction conditions be optimized?

A common approach involves nucleophilic substitution starting from 4-iodobenzyl chloride and methylamine. For example, analogous syntheses (e.g., 1-(4-chlorophenyl)-N-methylmethanamine) use reflux conditions with ethanolic methylamine (33%) for 2 hours, followed by vacuum distillation and NaHCO₃ washes to remove excess reagents . Optimization may include:

Q. How should researchers characterize the purity and structural identity of this compound?

Key analytical methods include:

- ¹H/¹³C NMR : Confirm the presence of the iodophenyl group (δ ~7.6–7.8 ppm for aromatic protons) and N-methyl resonance (δ ~2.3–2.5 ppm) .

- HPLC-MS : Quantify purity (>95%) and detect halogenated impurities using reverse-phase C18 columns with UV detection at 254 nm .

- Elemental analysis : Validate stoichiometry (e.g., C, H, N, Cl, I content) .

Q. What safety protocols are critical when handling this compound in the lab?

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of fine hydrochloride salt particles .

- Storage : Keep in airtight containers at room temperature, away from moisture and strong oxidizers .

Advanced Research Questions

Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions compared to chloro/bromo analogs?

The 4-iodophenyl group enhances oxidative addition in palladium-catalyzed couplings (e.g., Suzuki-Miyaura) due to weaker C–I bonds vs. C–Cl/C–Br. Key considerations:

Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo studies?

- Solubility optimization : Use co-solvents (e.g., DMSO/PEG 400) to improve bioavailability .

- Metabolite profiling : LC-HRMS can identify active metabolites (e.g., deiodinated species) that may explain discrepancies .

- Dose calibration : Adjust for differences in protein binding (e.g., serum albumin) between assays .

Q. How can computational modeling guide the design of derivatives with enhanced receptor binding?

- Docking studies : Use Schrödinger Suite or AutoDock Vina to predict interactions with targets like serotonin receptors.

- QSAR analysis : Correlate substituent electronic effects (e.g., Hammett σ values) with binding affinity .

- MD simulations : Assess stability of ligand-receptor complexes in aqueous environments .

Q. What methodologies are recommended for studying degradation pathways under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.